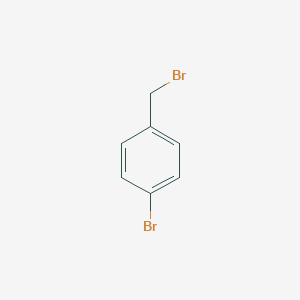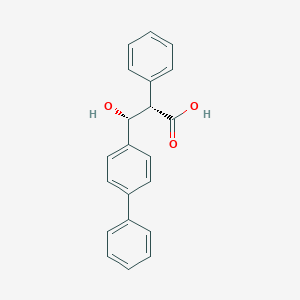
(1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)-, commonly known as dexibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is used in the treatment of pain, inflammation, and fever. Dexibuprofen is a chiral molecule, which means that it exists in two mirror-image forms, known as enantiomers. The (R)-enantiomer is the active form of dexibuprofen, while the (S)-enantiomer is inactive.
Mécanisme D'action
Dexibuprofen works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, which are responsible for pain, inflammation, and fever. By inhibiting COX enzymes, dexibuprofen reduces the production of prostaglandins, thereby reducing pain, inflammation, and fever.
Effets Biochimiques Et Physiologiques
Dexibuprofen has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are responsible for pain, inflammation, and fever. Dexibuprofen has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects. Additionally, dexibuprofen has been shown to have a low potential for gastrointestinal toxicity, which is a common side effect of (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)-s.
Avantages Et Limitations Des Expériences En Laboratoire
Dexibuprofen has several advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action, making it a useful tool for studying the pathways involved in pain, inflammation, and fever. Additionally, its chiral nature allows for the study of the effects of the (R)- and (S)-enantiomers separately. However, dexibuprofen also has limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on dexibuprofen. One area of research is the development of new formulations of dexibuprofen with improved solubility and bioavailability. Another area of research is the study of the neuroprotective effects of dexibuprofen in the treatment of Alzheimer's disease. Additionally, the potential for dexibuprofen to be used in combination with other drugs for the treatment of pain and inflammation is an area of ongoing research.
Méthodes De Synthèse
Dexibuprofen can be synthesized from ibuprofen, which is a racemic mixture of (R)- and (S)-enantiomers. The separation of the (R)-enantiomer from the racemic mixture is achieved using chiral chromatography. The (R)-enantiomer can then be converted to dexibuprofen using chemical reactions.
Applications De Recherche Scientifique
Dexibuprofen has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in the treatment of various conditions, including osteoarthritis, rheumatoid arthritis, menstrual pain, and dental pain. Dexibuprofen has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.
Propriétés
Numéro CAS |
119725-37-0 |
|---|---|
Nom du produit |
(1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- |
Formule moléculaire |
C21H18O3 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
(2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C21H18O3/c22-20(19(21(23)24)17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,19-20,22H,(H,23,24)/t19-,20-/m0/s1 |
Clé InChI |
UINTUWKMGYICQF-PMACEKPBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=CC=C(C=C2)[C@@H]([C@H](C3=CC=CC=C3)C(=O)O)O |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(C3=CC=CC=C3)C(=O)O)O |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(C3=CC=CC=C3)C(=O)O)O |
Autres numéros CAS |
119725-38-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene](/img/structure/B49315.png)
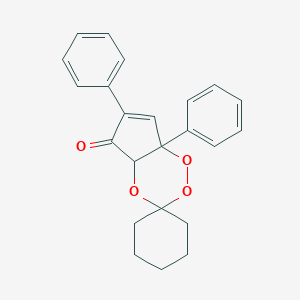
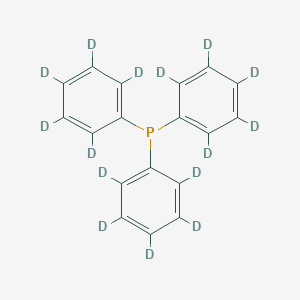
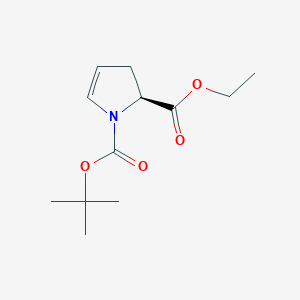
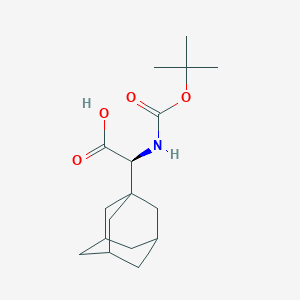
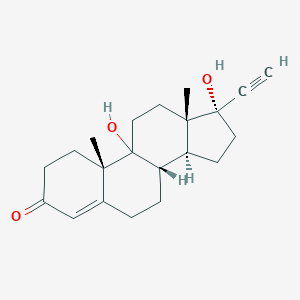
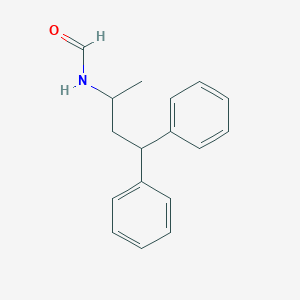
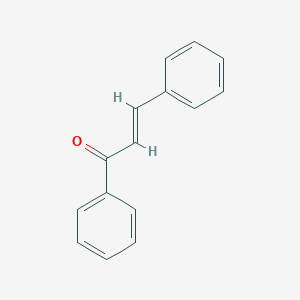
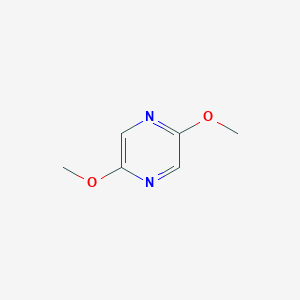
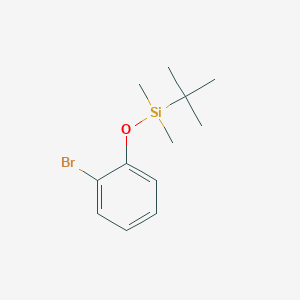
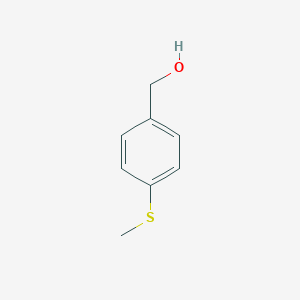
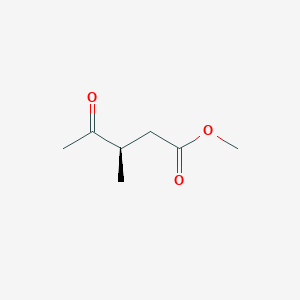
![5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole](/img/structure/B49340.png)
